molecular formula C12H22O B1221035 10-Dodecyn-1-ol CAS No. 69221-99-4

10-Dodecyn-1-ol

Cat. No. B1221035
CAS RN: 69221-99-4
M. Wt: 182.3 g/mol
InChI Key: QRCAOSBZJICIEK-UHFFFAOYSA-N
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Patent
US09272991B2

Procedure details

NaH (7.5 g, 60% oil dispersion, 326 mmol) was added portionwise to a stirring, 0° C. solution of dodec-3-yn-1-ol (10.0 g, 54.95 mmol; GF Smith) in ethylenediamine (40 mL). After 1 h, the temperature was raised to 70° C. After another 8 h, the reaction mixture was cooled to 0° C., carefully quenched with ice cold water (100 mL), and extracted with ether (3×60 mL). The combined ethereal extracts were washed with water (100 mL). The aqueous wash was back extracted with ether (3×60 mL). The combined organic extracts were concentrated in vacuo and the residue subjected to column chromatography using 10% EtOAc/hexanes afforded dodec-10-yn-1-ol (7.4 g, 74%) contaminated with 3-5% of other regioisomers. TLC: 30% EtOAc/hexane, Rf≈0.4; 1H NMR (300 MHz, CDCl3) δ 3.66 (t, 2H, J=7.3 Hz), 2.14-2.21 (m, 2H), 1.93 (t, J=1.9 Hz, 1H), 1.20-1.63 (m, 16H). Lit. ref: R. V. Novikov; A. A. Vasil'ev; I. A. Balova Russ. Chem. Bull., Internat. Ed. 2005: 54, 1043-1045.
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:15])[CH2:4][C:5]#[C:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>C(N)CN>[CH2:3]([OH:15])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]#[C:13][CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 g
Type
reactant
Smiles
C(CC#CCCCCCCCC)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(CN)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After another 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched with ice cold water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×60 mL)
WASH
Type
WASH
Details
The combined ethereal extracts were washed with water (100 mL)
WASH
Type
WASH
Details
The aqueous wash
EXTRACTION
Type
EXTRACTION
Details
was back extracted with ether (3×60 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCCCC#CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.